2-(3-Chloro-2-methylphenyl)-3-methyl-butan-2-ol
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Overview
Description
2-(3-Chloro-2-methylphenyl)-3-methyl-butan-2-ol is an organic compound characterized by the presence of a chlorinated aromatic ring and a tertiary alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylphenyl)-3-methyl-butan-2-ol typically involves the reaction of 3-chloro-2-methylbenzyl chloride with 3-methyl-2-butanol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-methylphenyl)-3-methyl-butan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: The major product is 2-(3-Chloro-2-methylphenyl)-3-methylbutan-2-one.
Reduction: The major product is 2-(3-Chloro-2-methylphenyl)-3-methylbutane.
Substitution: The major products depend on the nucleophile used, such as 2-(3-Methoxy-2-methylphenyl)-3-methylbutan-2-ol when using sodium methoxide.
Scientific Research Applications
2-(3-Chloro-2-methylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-methylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorinated aromatic ring and the tertiary alcohol group allows it to form hydrogen bonds and hydrophobic interactions with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-2-methylphenyl)-3-methylbutan-2-one: Similar structure but with a ketone group instead of an alcohol.
2-(3-Methoxy-2-methylphenyl)-3-methylbutan-2-ol: Similar structure but with a methoxy group instead of a chlorine atom.
2-(3-Chloro-2-methylphenyl)-3-methylbutane: Similar structure but without the alcohol group.
Uniqueness
2-(3-Chloro-2-methylphenyl)-3-methyl-butan-2-ol is unique due to the combination of its chlorinated aromatic ring and tertiary alcohol group, which confer specific chemical reactivity and potential biological activity that are distinct from its analogs.
Properties
IUPAC Name |
2-(3-chloro-2-methylphenyl)-3-methylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO/c1-8(2)12(4,14)10-6-5-7-11(13)9(10)3/h5-8,14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOONBJWDGAQMJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(C)(C(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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